molecular formula C10H10F2N2O B12066906 N-(3,4-difluorophenyl)azetidine-3-carboxamide

N-(3,4-difluorophenyl)azetidine-3-carboxamide

Cat. No.: B12066906
M. Wt: 212.20 g/mol
InChI Key: UFYQZKQXTXSRDY-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)azetidine-3-carboxamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(3,4-difluorophenyl)azetidine-3-carboxylic acid, while substitution reactions can produce various substituted azetidine derivatives .

Scientific Research Applications

N-(3,4-difluorophenyl)azetidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-difluorophenyl)azetidine-3-carboxamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to other azetidine derivatives .

Properties

Molecular Formula

C10H10F2N2O

Molecular Weight

212.20 g/mol

IUPAC Name

N-(3,4-difluorophenyl)azetidine-3-carboxamide

InChI

InChI=1S/C10H10F2N2O/c11-8-2-1-7(3-9(8)12)14-10(15)6-4-13-5-6/h1-3,6,13H,4-5H2,(H,14,15)

InChI Key

UFYQZKQXTXSRDY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(=O)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

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